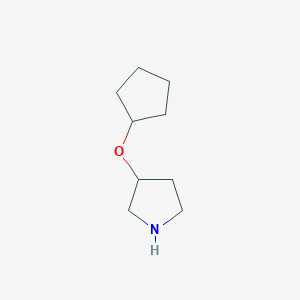

3-(Cyclopentyloxy)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-cyclopentyloxypyrrolidine |

InChI |

InChI=1S/C9H17NO/c1-2-4-8(3-1)11-9-5-6-10-7-9/h8-10H,1-7H2 |

InChI Key |

YBYMABMYGBFEMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2CCNC2 |

Origin of Product |

United States |

Contextualization Within Pyrrolidine Heterocyclic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a foundational structure in organic chemistry. google.comacs.org It is considered a "privileged scaffold" in medicinal chemistry, as this motif is present in numerous biologically active compounds and FDA-approved drugs. nih.govnih.gov The significance of the pyrrolidine ring is enhanced by several key features: its sp3-hybridized carbon atoms provide a three-dimensional geometry that allows for a thorough exploration of pharmacophore space, its non-planar nature, often described as "pseudorotation," contributes to increased 3D coverage, and the nitrogen atom can act as a hydrogen bond acceptor or a point of substitution. nih.govnih.gov

The 3-(cyclopentyloxy)pyrrolidine scaffold is a specific derivative that combines the established pyrrolidine core with a bulky, lipophilic cyclopentyloxy group at the C-3 position. This substitution pattern distinguishes it from more commonly studied derivatives like proline or 4-hydroxyproline, introducing a unique set of properties and synthetic challenges that have drawn the attention of researchers. researchgate.netnih.gov

Advanced Synthetic Methodologies for 3 Cyclopentyloxy Pyrrolidine and Its Derivatives

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of optically pure 3-(cyclopentyloxy)pyrrolidine and its analogs is of significant importance, primarily driven by the need for stereochemically defined building blocks in drug discovery. The spatial arrangement of the cyclopentyloxy group and substituents on the pyrrolidine (B122466) ring can dramatically influence biological activity. Therefore, chemists have developed a range of stereocontrolled synthetic methods, which can be broadly categorized into organocatalytic and metal-catalyzed approaches.

Asymmetric Organocatalytic Approaches

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules, avoiding the use of potentially toxic and expensive metals. mdpi.com This field leverages small, chiral organic molecules to catalyze enantioselective transformations. The pyrrolidine scaffold itself is a privileged motif found in many successful organocatalysts. mdpi.comnih.gov

The natural amino acid L-proline and its derivatives are among the most widely used organocatalysts for the asymmetric synthesis of pyrrolidines. nih.govtcichemicals.com Pioneering work in the 1970s established proline's ability to catalyze intramolecular aldol (B89426) reactions with high enantioselectivity. nih.govtcichemicals.com In 2000, this was extended to intermolecular reactions, marking a significant milestone in organocatalysis. nih.govsemanticscholar.org

Proline catalysis typically proceeds through two primary activation modes: enamine and iminium ion catalysis. In the synthesis of substituted pyrrolidines, proline can catalyze cascade reactions, such as Michael-aldol or aza-Michael-aldol sequences, to construct the heterocyclic ring with multiple stereocenters. For instance, the reaction of aldehydes and nitroolefins, catalyzed by proline derivatives, can furnish highly functionalized pyrrolidines. researchgate.net

The general mechanism for a proline-catalyzed reaction leading to a pyrrolidine ring often involves the formation of an enamine from the catalyst and a carbonyl compound (an aldehyde or ketone). This enamine then reacts as a nucleophile with an electrophile (e.g., a nitroalkene or an imine). Subsequent cyclization and release of the catalyst yield the chiral pyrrolidine product. The stereochemistry is controlled by the chiral environment created by the proline catalyst, which directs the approach of the reactants. researchgate.net Proline-based catalysts have been successfully employed in multi-component reactions to generate complex heterocyclic systems. rsc.org

Beyond proline, a diverse array of other chiral organocatalyst systems has been developed for the asymmetric synthesis of pyrrolidines. These systems are often designed to offer improved reactivity, selectivity, and substrate scope.

Diarylprolinol Silyl (B83357) Ethers: Developed independently by Hayashi and Jørgensen, diarylprolinol silyl ethers are highly effective catalysts for the asymmetric functionalization of aldehydes and ketones. nih.gov These catalysts, often referred to as Hayashi-Jørgensen catalysts, have been successfully applied to Michael additions of aldehydes to nitroalkenes, a key step for the synthesis of substituted pyrrolidines. mdpi.com The bulky diarylmethyl and silyl groups create a well-defined chiral pocket that ensures high stereocontrol.

Cinchona Alkaloid-Derived Catalysts: Catalysts derived from cinchona alkaloids, such as quinine (B1679958) and cinchonidine, have proven to be powerful tools in asymmetric synthesis. rsc.org Bifunctional catalysts that incorporate a cinchona alkaloid moiety and a hydrogen-bond donor (like thiourea (B124793) or squaramide) are particularly effective. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high efficiency and stereoselectivity in reactions that form pyrrolidine rings. For example, cinchonidine-derived amino-squaramide catalysts have been used for the asymmetric cascade reaction between N-tosyl aminomethyl enones and α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines. rsc.org

Pyrrolidine-Based Bifunctional Catalysts: Researchers have synthesized various chiral pyrrolidine-based catalysts that incorporate additional functional groups to enhance their catalytic activity. nih.govrsc.orgdntb.gov.ua For example, a catalyst derived from L-proline and (R)-α-methylbenzyl amine was shown to be highly effective for the asymmetric Michael addition of cyclic ketones to β-nitrostyrenes, yielding γ-nitrocarbonyl compounds, which are precursors to substituted pyrrolidines, with excellent stereoselectivity. nih.gov

Asymmetric Metal-Catalyzed Transformations

Transition metal catalysis offers a complementary set of powerful methods for the enantioselective synthesis of pyrrolidines. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds through mechanisms distinct from organocatalysis, such as migratory insertion, reductive elimination, and C-H activation.

Various transition metals, including palladium, copper, rhodium, and iron, have been used to catalyze the cyclization of acyclic precursors to form the pyrrolidine ring.

Palladium-Catalyzed Cyclizations: Palladium catalysts are well-known for their ability to mediate a wide range of cyclization reactions. For instance, the intramolecular cyclization of unsaturated amines or amino esters can provide access to the pyrrolidine core. acs.org These reactions can be rendered asymmetric by the use of chiral ligands.

Copper-Catalyzed Reactions: Copper catalysts have been employed in intramolecular aminooxygenation and carboamination of alkenes to produce substituted pyrrolidines with high diastereoselectivity. nih.govcapes.gov.br Recently, an enantioselective Hofmann-Löffler-Freytag reaction catalyzed by a chiral copper complex was reported, which converts ketones into enantioenriched pyrrolines, direct precursors to chiral pyrrolidines. nih.gov This method involves a radical C-H amination mechanism.

Rhodium-Catalyzed C-H Insertion: Rhodium(II) catalysts can promote the decomposition of diazo compounds to generate carbenes, which can then undergo intramolecular C-H insertion to form cyclic compounds. This strategy has been applied to the synthesis of C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org

The key to achieving high enantioselectivity in metal-catalyzed reactions is the use of chiral ligands. These ligands coordinate to the metal center and create a chiral environment that influences the stereochemical outcome of the reaction.

A prominent example is the use of chiral ligands in copper-catalyzed 1,3-dipolar cycloadditions between azomethine ylides and alkenes. rsc.org This reaction is a powerful method for constructing highly substituted pyrrolidines. By carefully selecting the chiral ligand, it is possible to control the absolute and relative stereochemistry of the newly formed stereocenters. For instance, a catalytic asymmetric strategy was developed for synthesizing enantioenriched α-deuterated pyrrolidine derivatives using a Cu(I) complex with a chiral ligand, which proceeds through a 1,3-dipolar cycloaddition. rsc.org

Similarly, chiral ferrocenyl ligands have been utilized with copper and silver salts to catalyze [3+2] cycloaddition reactions, yielding densely substituted pyrrolidines with multiple contiguous stereocenters. mdpi.com The choice of the metal and the ligand is crucial for achieving the desired stereoselectivity.

Chiral Auxiliary-Controlled Synthesis

The asymmetric synthesis of pyrrolidine derivatives often employs chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. researchgate.net This strategy involves temporarily incorporating a chiral molecule, which is typically derived from inexpensive natural sources like amino acids or terpenes, to guide the formation of new stereocenters. researchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Diastereoselective Induction Mechanisms

The mechanism of diastereoselective induction is fundamentally based on steric and electronic control exerted by the chiral auxiliary. The auxiliary forces the substrate to adopt a specific conformation, exposing one face of a reactive functional group (like a double bond or an enolate) to attack while shielding the other.

In the case of N-tert-butanesulfinyl imines, the chiral sulfinyl group effectively blocks one face of the C=N double bond. For example, in [3+2] cycloadditions with azomethine ylides, the (S)-configuration of the sulfinyl group directs the cycloaddition to afford a specific absolute configuration—(2S,3R,4S,5R)—in the resulting polysubstituted pyrrolidine with high diastereoselectivity. acs.orgua.es

Similarly, in syntheses utilizing phenylglycinol-derived auxiliaries, the diastereoselectivity arises from chelation control or sterically directed attack. The addition of a Grignard reagent to an iminium ion intermediate is believed to be directed by the alkoxy group of the chiral auxiliary, leading to the preferential formation of one diastereomer. acs.org Computational studies are often employed to understand the transition states and rationalize the observed stereochemical outcomes, confirming the influence of the chiral auxiliary on the reaction pathway. ua.es A one-pot synthetic protocol involving the highly diastereoselective addition of a silyl-substituted organolithium intermediate to a chiral sulfinimine has been shown to produce N-protected pyrrolidines with excellent diastereoselectivity (dr >97.5:2.5). nih.gov

Key Reaction Classes in the Formation of the Pyrrolidine Core

The construction of the five-membered pyrrolidine ring is the cornerstone of synthesizing 3-(cyclopentyloxy)pyrrolidine. Several powerful reaction classes have been developed for this purpose, with cycloadditions and cascade transformations being particularly prominent.

[3+2] Cycloaddition Reactions with Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring. nih.gov This reaction can generate up to four new contiguous stereogenic centers in a single step with high regio- and stereoselectivity. nih.gov Azomethine ylides, which are nitrogen-based three-atom components, can be generated in situ through various methods, including the thermal ring-opening of aziridines, the deprotonation of iminium salts, or the decarboxylation of N-substituted α-amino acids. nih.govmdpi.com

A common strategy involves the in-situ generation of an azomethine ylide from the condensation of an α-amino ester (like a glycine (B1666218) derivative) with an aldehyde or ketone. nih.gov The resulting ylide then reacts with an alkene dipolarophile to form the pyrrolidine ring. The scope of this reaction is broad, and it has been utilized in the synthesis of diverse libraries of substituted pyrrolidines for drug discovery. enamine.net

Recent advancements include the use of metal catalysts to facilitate these cycloadditions. For instance, silver acetate (B1210297) (AgOAc) is used to catalyze the reaction between imines of α-amino esters and nitrostyrenes. nih.gov An iridium-catalyzed reductive approach has also been developed, allowing for the generation of both stabilized and unstabilized azomethine ylides from amides and lactams under mild conditions, further broadening the scope of accessible pyrrolidine structures. nih.gov

Table 2: Catalysts and Conditions for Azomethine Ylide [3+2] Cycloadditions

| Ylide Generation Method | Catalyst/Reagent | Dipolarophile Example | Key Feature | Reference |

|---|---|---|---|---|

| Condensation of isatin (B1672199) and sarcosine | Refluxing ethanol | Benzoimidazol-2-yl-3-phenylacrylonitriles | In situ generation | nih.gov |

| Deprotonation of α-imino-esters | KF/Al2O3 | Unsaturated 2π-electron components | Eco-friendly solid-base catalyst | nih.gov |

| Imines of α-amino ester | Silver acetate (AgOAc) / Triethylamine | Nitrostyrenes | N-metallo azomethine ylide | nih.gov |

| Reductive method from amides/lactams | Vaska's complex [IrCl(CO)(PPh3)2] / TMDS | Conjugated alkenes | Access to unstabilized ylides | nih.gov |

[4+2] Cycloaddition Reactions (e.g., Nitroalkene Cycloadditions)

While the Diels-Alder reaction is the archetypal [4+2] cycloaddition, its hetero-variant involving nitroalkenes has emerged as a stereoselective route to substituted pyrrolidines. documentsdelivered.comacs.org In these reactions, the nitroalkene acts as a heterodienophile or a diene equivalent, depending on the reaction partner.

A well-established strategy involves the Lewis acid-promoted [4+2] cycloaddition of 1-nitroalkenes with electron-rich alkenes like vinyl ethers. documentsdelivered.comillinois.edu This reaction typically yields a cyclic nitronate intermediate (a 5,6-dihydro-4H-1,2-oxazine). Subsequent reduction of this intermediate, often through catalytic hydrogenation, cleaves the N-O bond and reduces the nitro group to an amine, which is part of the newly formed pyrrolidine ring. documentsdelivered.comillinois.edu This method provides a general and stereoselective pathway to 3,3- and 3,4-disubstituted pyrrolidines. documentsdelivered.com

The stereoselectivity of these cycloadditions can be controlled by the geometry of the reactants or through the use of chiral auxiliaries. For example, highly diastereoselective [4+2] cycloadditions have been achieved by reacting (E)-2-substituted 1-nitroalkenes with chiral vinyl ethers derived from chiral alcohols. illinois.edu This asymmetric approach has been successfully applied to the synthesis of enantiomerically enriched 3-substituted and 3,4-disubstituted pyrrolidines. illinois.edu One asymmetric synthesis of a highly potent phosphodiesterase inhibitor utilized a silylation of an enantiopure cyclic nitronate obtained from a highly stereoselective [4+2] cycloaddition as a key step. researchgate.net

Reductive Domino and Cascade Transformations

Domino or cascade reactions are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without isolating intermediates. wikipedia.org These transformations are highly efficient in terms of atom economy and step economy, rapidly building molecular complexity from simple starting materials. wikipedia.orgnih.govthieme.de

In the context of pyrrolidine synthesis, reductive domino and cascade sequences often initiate with a reduction step that unmasks a reactive intermediate, leading to subsequent cyclization. A Michael-Mannich tandem reaction, for instance, can be used to synthesize pyrrolidines with multiple chiral centers under mild conditions. figshare.com Another example is a palladium-catalyzed cascade cyclization-coupling process. organic-chemistry.org

A notable strategy involves the sequential hydrozirconation–cyclization of imines. This method provides enantiomerically pure 2,3-disubstituted pyrrolidines via the diastereoselective allylation of (R)-phenylglycinol-derived imines followed by the cascade reaction. researchgate.net Visible-light-mediated radical cascades have also been developed for synthesizing related heterocyclic structures, showcasing the versatility of cascade strategies in modern organic synthesis. acs.org These processes exemplify how a series of transformations, such as reductions, cyclizations, and rearrangements, can be orchestrated in a single operation to efficiently construct the pyrrolidine core.

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization and annulation reactions are powerful tools for the construction of the pyrrolidine ring system, often with high stereocontrol. These methods involve the formation of one or more rings from a single substrate, leading to complex molecular architectures in a single step.

One common strategy involves the intramolecular cyclization of an amine onto an electrophilic carbon center. For instance, a linear precursor containing both an amino group (or a protected equivalent) and a suitable leaving group can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. The stereochemistry of the resulting pyrrolidine can often be controlled by the stereocenters present in the acyclic precursor.

Annulation strategies, such as [3+2] cycloadditions, offer another elegant route to substituted pyrrolidines. acs.org In this approach, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form a five-membered ring. Azomethine ylides are common 1,3-dipoles used for pyrrolidine synthesis. These can be generated in situ from various precursors, including α-amino acids and their esters. The reaction of an azomethine ylide with a suitable alkene dipolarophile can furnish highly substituted pyrrolidines with multiple stereocenters. While not directly forming the cyclopentyloxy group, these methods can be adapted to synthesize precursors for 3-(Cyclopentyloxy)pyrrolidine by using appropriately functionalized starting materials. For example, a dipolarophile containing a cyclopentyl ether moiety could be employed.

Recent advancements have focused on making these cyclization and annulation reactions more efficient and selective. The use of transition metal catalysts, such as iridium, has enabled the reductive generation of azomethine ylides from stable amide precursors, expanding the scope and applicability of [3+2] cycloadditions. acs.org Furthermore, organocatalytic approaches, utilizing chiral Brønsted acids or thioureas, have been developed for the enantioselective intramolecular aza-Michael addition to form pyrrolidines. rsc.org

A notable example of an annulation strategy is the reaction of 1,3-azadienes with succinic anhydride (B1165640) to produce allylic 2-oxopyrrolidines. rsc.orgnih.govnih.gov This method is chemoselective, scalable, and provides access to pyrrolidine cores with multiple contiguous stereocenters. While this specific reaction yields a lactam, subsequent reduction can provide the corresponding pyrrolidine. The versatility of the starting materials allows for the potential incorporation of a cyclopentyloxy-substituted fragment.

| Strategy | Description | Key Features | Potential for 3-(Cyclopentyloxy)pyrrolidine Synthesis |

| Intramolecular SN2 Cyclization | An amino group displaces a leaving group within the same molecule to form the pyrrolidine ring. | Often straightforward, stereochemistry can be controlled by the precursor. | A precursor with a cyclopentoxy group and a leaving group on the appropriate carbons can be designed. |

| [3+2] Cycloaddition | A 1,3-dipole (e.g., azomethine ylide) reacts with a dipolarophile (e.g., alkene) to form the pyrrolidine ring. | High atom economy, can create multiple stereocenters simultaneously. | Use of a dipolarophile containing a cyclopentyloxy group. |

| Intramolecular aza-Michael Addition | An amine adds to an α,β-unsaturated carbonyl or nitrile within the same molecule. | Can be catalyzed by chiral organocatalysts for enantioselective synthesis. rsc.org | A precursor with a cyclopentoxy group and the required Michael acceptor/donor can be synthesized. |

| 1,3-Azadiene-Succinic Anhydride Annulation | Reaction of a 1,3-azadiene with succinic anhydride to form a 2-oxopyrrolidine. rsc.orgnih.govnih.gov | Chemoselective, scalable, creates multiple stereocenters. | The azadiene or anhydride could potentially bear a cyclopentyloxy substituent. |

Development of Novel and Efficient Synthetic Pathways

The development of novel synthetic routes to 3-(Cyclopentyloxy)pyrrolidine is driven by the need for more efficient, cost-effective, and environmentally benign processes. Key areas of focus include atom economy, convergent synthesis, and the application of sustainable technologies.

Exploration of Atom-Economic and Convergent Syntheses

Atom economy is a measure of the efficiency of a chemical reaction in which all the atoms of the reactants are incorporated into the final desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste. The Williamson ether synthesis, a classical method for forming ethers, typically has a lower atom economy due to the formation of a salt byproduct. byjus.comscienceinfo.com

A more atom-economical approach to the ether linkage in 3-(Cyclopentyloxy)pyrrolidine is the direct addition of cyclopentanol (B49286) to a 3-pyrrolidine precursor, or the addition of an alcohol to an alkene. While direct etherification can be challenging, catalytic methods are being developed to facilitate this transformation.

A prime example of a reaction that can be used in a convergent synthesis is the Mitsunobu reaction . nih.govnih.govorganic-chemistry.org This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry, using a phosphine (B1218219) reagent and an azodicarboxylate. The reaction of N-protected 3-hydroxypyrrolidine with cyclopentanol under Mitsunobu conditions would be a highly convergent route to 3-(Cyclopentyloxy)pyrrolidine. Although the Mitsunobu reaction has a lower atom economy due to the formation of triphenylphosphine (B44618) oxide and a hydrazine (B178648) derivative as byproducts, its reliability and stereochemical control make it a valuable tool. nih.gov

| Synthetic Approach | Description | Atom Economy | Convergence |

| Linear Synthesis (e.g., Williamson Ether Synthesis) | Step-by-step construction of the molecule. | Lower, due to salt byproduct formation. byjus.comscienceinfo.com | Low |

| Convergent Synthesis (e.g., Mitsunobu Reaction) | Coupling of pre-synthesized fragments. | Lower, due to stoichiometric byproducts. nih.gov | High |

| Catalytic Addition Reactions | Direct addition of an alcohol to a precursor. | Potentially high, as few byproducts are formed. | Can be either linear or convergent. |

Integration of Sustainable Chemistry Principles

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes. This involves the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

In the context of 3-(Cyclopentyloxy)pyrrolidine synthesis, this translates to:

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. For example, developing catalytic versions of the Williamson ether synthesis or direct etherification reactions.

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids.

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as microwave-assisted synthesis or photochemistry, to reduce energy consumption. durham.ac.uk

The synthesis of pyrrolidines from renewable resources, such as amino acids, is an area of active research. mdpi.com Proline and hydroxyproline (B1673980) are naturally occurring amino acids that can serve as chiral starting materials for the synthesis of enantiomerically pure pyrrolidine derivatives.

Flow Chemistry and Automated Synthesis Applications

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of 3-(Cyclopentyloxy)pyrrolidine. These include:

Enhanced Safety: The small reaction volumes minimize the risks associated with highly reactive or hazardous intermediates.

Improved Heat and Mass Transfer: Leading to better reaction control and potentially higher yields and selectivities.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods.

Automation: Flow systems are readily amenable to automation, allowing for high-throughput screening of reaction conditions and library synthesis.

Flow chemistry has been successfully applied to the synthesis of pyrrolidines and related heterocycles. durham.ac.ukrsc.org For instance, the generation of unstable intermediates like azomethine ylides for [3+2] cycloadditions can be safely and efficiently performed in a flow reactor. durham.ac.ukresearchgate.net The etherification step itself, whether a Williamson synthesis or a Mitsunobu reaction, can also be adapted to flow conditions, potentially leading to improved efficiency and easier purification.

Automated synthesis platforms, often integrated with flow chemistry, can accelerate the discovery and optimization of synthetic routes. By systematically varying reaction parameters such as temperature, residence time, and reagent stoichiometry, these systems can rapidly identify the optimal conditions for the synthesis of 3-(Cyclopentyloxy)pyrrolidine and its derivatives. This approach is particularly valuable for the construction of compound libraries for drug discovery programs. rsc.org

| Technology | Key Advantages for 3-(Cyclopentyloxy)pyrrolidine Synthesis | Relevant Research Findings |

| Flow Chemistry | Improved safety, better reaction control, scalability, potential for automation. | Successful application in the synthesis of pyrrolidines via dipolar cycloadditions. durham.ac.ukresearchgate.net Amenable to etherification reactions. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation. | Enables the construction of chiral pyrrolidine libraries for drug discovery. rsc.org |

Chemical Reactivity and Transformation Studies of the 3 Cyclopentyloxy Pyrrolidine Scaffold

Functional Group Interconversions on the Pyrrolidine (B122466) Ring

The pyrrolidine ring in 3-(cyclopentyloxy)pyrrolidine offers several avenues for functional group interconversions, primarily centered around the secondary amine. This nitrogen atom imparts basic properties to the molecule and is a key site for derivatization. wikipedia.org

N-Alkylation and N-Acylation: The secondary amine of the pyrrolidine ring readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the scaffold's properties and for constructing more complex molecules. For instance, N-derivatization is a common strategy in the synthesis of chiral medicines. google.com However, in molecules containing both a hydroxyl and a secondary amine group, such as 3-hydroxypyrrolidine, competitive derivatization can occur at both the nitrogen and oxygen atoms. google.com Protecting the hydroxyl group is often necessary to achieve selective N-derivatization. google.com

Oxidation and Reduction: While specific examples for 3-(cyclopentyloxy)pyrrolidine are not extensively documented in the provided results, the pyrrolidine ring itself is susceptible to oxidation and reduction reactions. Oxidation can lead to the formation of corresponding pyrrolinones or pyrrolones, while reduction of derivatives, such as those containing a carbonyl group on a substituent, can introduce new chiral centers.

Reactions Involving the Cyclopentyloxy Moiety (e.g., Ether Cleavage, Functionalization)

The cyclopentyloxy group is a defining feature of the scaffold, contributing to its lipophilicity and steric profile.

Functionalization of the Cyclopentyl Ring: Direct functionalization of the cyclopentyl ring of the 3-(cyclopentyloxy)pyrrolidine scaffold presents a greater challenge due to the unactivated C-H bonds. However, modern synthetic methods are increasingly enabling such transformations. While not directly reported for this specific molecule, related studies on other cyclic ethers suggest that radical-based or transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups onto the cyclopentyl ring.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 3-(cyclopentyloxy)pyrrolidine is characterized by the nucleophilic nature of the secondary amine and the potential for electrophilic attack on the electron-rich oxygen atom of the ether.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom makes the pyrrolidine ring a potent nucleophile. nih.gov It can readily react with a variety of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds. The nucleophilicity of pyrrolidines has been systematically studied, and they are known to react with electrophiles like benzhydrylium ions and quinone methides. nih.gov The steric bulk of the cyclopentyloxy group at the 3-position may influence the rate and regioselectivity of these reactions compared to unsubstituted pyrrolidine.

Electrophilic Reactivity: The oxygen atom of the cyclopentyloxy group can act as a Lewis base, coordinating to electrophiles. Under strongly acidic conditions, protonation of the ether oxygen can facilitate ether cleavage. The pyrrolidine ring itself is generally not considered electrophilic unless activated by an electron-withdrawing group on the nitrogen.

Derivatization Strategies for Generating Complex Molecular Frameworks

The 3-(cyclopentyloxy)pyrrolidine scaffold serves as a versatile starting point for the synthesis of more intricate molecular architectures, particularly those with therapeutic potential.

Construction of Fused and Spiro-Heterocyclic Systems (e.g., Pyrrolizidinones, Spirooxindoles)

A prominent strategy for elaborating the pyrrolidine core is through [3+2] cycloaddition reactions to form fused and spirocyclic systems. mdpi.com These reactions often involve the in situ generation of an azomethine ylide from the pyrrolidine derivative, which then reacts with a dipolarophile.

Pyrrolizidinones: The synthesis of pyrrolizidine (B1209537) alkaloids and their analogs can be achieved via 1,3-dipolar cycloaddition reactions. nih.gov For instance, a cyclic nitrone derived from a pyrrolidine precursor can react with an unsaturated lactone to furnish a pyrrolizidinone core. nih.gov This approach allows for the stereocontrolled synthesis of complex bicyclic structures.

Spirooxindoles: Spirooxindoles are a class of compounds with significant biological activity. nih.govnih.gov The synthesis of spirooxindole-pyrrolidines can be accomplished through a three-component 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net This typically involves the reaction of an isatin (B1672199) derivative, an amino acid (which serves as the pyrrolidine precursor), and a dipolarophile. The resulting spiro-compounds feature the pyrrolidine ring fused at the 3-position of the oxindole (B195798) core. nih.govnih.gov

| Reaction Type | Reactants | Product | Key Features |

| [3+2] Cycloaddition | Azomethine ylide (from pyrrolidine precursor) + Alkene/Alkyne | Substituted Pyrrolidine | Forms a five-membered ring. |

| [3+2] Cycloaddition | Cyclic Nitrone + Unsaturated Lactone | Pyrrolizidinone | Leads to fused bicyclic systems. nih.gov |

| Three-Component [3+2] Cycloaddition | Isatin + Amino Acid + Dipolarophile | Spirooxindole-pyrrolidine | Creates complex spirocyclic scaffolds. nih.govresearchgate.net |

Introduction of Diverse Substituents for Structural Exploration

To explore the structure-activity relationships (SAR) of molecules derived from 3-(cyclopentyloxy)pyrrolidine, the introduction of a wide array of substituents is crucial. nih.gov

At the Nitrogen Atom: As discussed in Section 3.1, the secondary amine is a prime handle for introducing diversity. A multitude of alkyl and aryl groups, as well as various acyl moieties, can be readily attached to the nitrogen atom. These modifications can significantly impact the molecule's polarity, basicity, and ability to form hydrogen bonds.

At the Pyrrolidine Ring: While direct C-H functionalization of the pyrrolidine ring is challenging, it is not impossible. Furthermore, starting from a functionalized pyrrolidine precursor, such as a 3-hydroxypyrrolidine, allows for the introduction of substituents at the 3-position. For example, the hydroxyl group can be converted into other functional groups, or used as a handle for further reactions.

At the Cyclopentyloxy Moiety: As mentioned in Section 3.2, functionalization of the cyclopentyl ring is a potential, albeit challenging, avenue for introducing diversity.

Mechanistic Investigations of Reactions Involving 3 Cyclopentyloxy Pyrrolidine and Its Precursors

Elucidation of Reaction Mechanisms and Intermediates

The formation of the pyrrolidine (B122466) ring and the introduction of the cyclopentyloxy group are the two key transformations in the synthesis of 3-(cyclopentyloxy)pyrrolidine. The synthesis of the pyrrolidine ring itself can be achieved through various methods, with intramolecular C-H amination being a notable modern approach.

One of the pivotal precursors for 3-(cyclopentyloxy)pyrrolidine is 3-hydroxypyrrolidine. The synthesis of optically pure 3-hydroxypyrrolidine often starts from readily available chiral building blocks. For instance, the synthesis of (S)-3-hydroxypyrrolidine can be accomplished from 4-amino-(S)-2-hydroxybutyric acid. This process involves several key steps: protection of the amine group, reduction of the carboxylic acid to a primary alcohol, activation of the alcohol (e.g., through halogenation), and subsequent intramolecular cyclization to form the pyrrolidine ring. google.com

Another pathway to chiral 3-hydroxypyrrolidine starts from 4-chloro-3-hydroxybutyronitrile. This method involves the protection of the hydroxyl group, followed by the reduction of the nitrile to a primary amine, which then undergoes in situ intramolecular cyclization. google.com The protection of the hydroxyl group is critical in this sequence to prevent side reactions, such as the formation of secondary or tertiary amines through intermolecular reactions. google.com

The crucial step of introducing the cyclopentyloxy group is typically achieved through an etherification reaction of 3-hydroxypyrrolidine. The Williamson ether synthesis is a common method employed for this transformation. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this process, the hydroxyl group of an N-protected 3-hydroxypyrrolidine is deprotonated by a strong base to form an alkoxide ion. This alkoxide then acts as a nucleophile, attacking an electrophilic cyclopentyl-containing molecule, such as cyclopentyl halide or cyclopentyl tosylate, to form the ether linkage. wikipedia.org

The reaction mechanism involves a backside attack of the nucleophilic alkoxide on the carbon atom bearing the leaving group. This concerted mechanism, where bond formation and bond cleavage occur simultaneously, leads to an inversion of stereochemistry at the electrophilic carbon if it is chiral. wikipedia.org For the formation of 3-(cyclopentyloxy)pyrrolidine, the stereocenter is on the pyrrolidine ring. Therefore, if a chiral 3-hydroxypyrrolidine is used, the stereochemistry at the 3-position is retained as the reaction occurs at the oxygen atom.

Alternatively, the Mitsunobu reaction provides another route for the etherification. tcichemicals.comorganic-chemistry.orgwikipedia.org This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org The mechanism is complex, involving the initial formation of a betaine (B1666868) from triphenylphosphine (B44618) (TPP) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). tcichemicals.com This betaine then activates the alcohol, making it a good leaving group. The nucleophile, in this case, cyclopentanol (B49286), would be deprotonated, and the resulting cyclopentoxide would attack the activated 3-hydroxypyrrolidine. However, for forming 3-(cyclopentyloxy)pyrrolidine from 3-hydroxypyrrolidine and cyclopentanol, the roles would be reversed, with 3-hydroxypyrrolidine acting as the nucleophile. A more common Mitsunobu approach would involve reacting N-protected 3-hydroxypyrrolidine with cyclopentanol, where the 3-hydroxy group is activated and subsequently displaced by the cyclopentoxide. This would proceed with inversion of configuration at the C-3 position of the pyrrolidine ring.

Transition State Analysis in Stereoselective Processes

The stereoselectivity in the synthesis of chiral 3-(cyclopentyloxy)pyrrolidine is largely determined during the formation of the chiral 3-hydroxypyrrolidine precursor and its subsequent etherification.

In the Williamson ether synthesis, the transition state involves the simultaneous interaction of the nucleophilic alkoxide and the electrophile with the leaving group departing. wikipedia.org For the reaction of N-protected 3-hydroxypyrrolidine with a cyclopentyl halide, the transition state features the oxygen atom of the pyrrolidine alkoxide attacking the carbon atom of the cyclopentyl halide, while the halide ion departs. The geometry of this transition state is crucial for the reaction to proceed efficiently. Steric hindrance around the reacting centers can significantly affect the energy of the transition state and thus the reaction rate. For secondary alkyl halides like cyclopentyl bromide, elimination reactions can compete with the desired SN2 substitution, although for the formation of ethers, substitution is generally favored.

In the context of the Mitsunobu reaction, the stereochemical outcome is dictated by a well-defined SN2-type transition state. organic-chemistry.org After the formation of the oxyphosphonium intermediate from the N-protected 3-hydroxypyrrolidine, the cyclopentoxide nucleophile attacks the C-3 carbon from the side opposite to the bulky oxyphosphonium leaving group. This backside attack leads to a predictable and clean inversion of the stereocenter. The transition state involves a pentacoordinate phosphorus species and the approaching nucleophile, and its stability is influenced by steric and electronic factors of both the pyrrolidine substrate and the incoming nucleophile.

Stereochemical Outcome Determinants in Chiral Synthesis

The absolute configuration of the final 3-(cyclopentyloxy)pyrrolidine product is determined by the stereochemistry of the starting materials and the mechanism of the key bond-forming reactions.

The synthesis of enantiomerically pure 3-hydroxypyrrolidine is a critical first step. As previously mentioned, starting from chiral precursors like (S)-4-amino-2-hydroxybutyric acid allows for the synthesis of (S)-3-hydroxypyrrolidine with retention of the initial stereochemistry, as the cyclization step does not affect the chiral center. google.com

When employing the Williamson ether synthesis for the subsequent etherification, the stereochemistry at the 3-position of the pyrrolidine ring is preserved. This is because the reaction occurs at the oxygen atom, and no bonds to the chiral carbon are broken. Therefore, if (R)-N-Boc-3-hydroxypyrrolidine is reacted with a cyclopentyl halide, the resulting product will be (R)-N-Boc-3-(cyclopentyloxy)pyrrolidine.

| Starting Material | Reaction | Product | Stereochemical Outcome |

| (R)-N-Boc-3-hydroxypyrrolidine | Williamson Ether Synthesis | (R)-N-Boc-3-(cyclopentyloxy)pyrrolidine | Retention of configuration |

| (S)-N-Boc-3-hydroxypyrrolidine | Williamson Ether Synthesis | (S)-N-Boc-3-(cyclopentyloxy)pyrrolidine | Retention of configuration |

In contrast, the Mitsunobu reaction proceeds with a complete Walden inversion at the stereogenic center of the alcohol. tcichemicals.com If (R)-N-Boc-3-hydroxypyrrolidine is used as the alcohol component and activated, subsequent attack by a cyclopentoxide nucleophile will lead to the formation of (S)-N-Boc-3-(cyclopentyloxy)pyrrolidine. This predictable stereochemical inversion makes the Mitsunobu reaction a powerful tool for accessing specific stereoisomers that may be difficult to obtain through other methods.

| Starting Alcohol | Reagents | Product | Stereochemical Outcome |

| (R)-N-Boc-3-hydroxypyrrolidine | Cyclopentanol, PPh3, DEAD | (S)-N-Boc-3-(cyclopentyloxy)pyrrolidine | Inversion of configuration |

| (S)-N-Boc-3-hydroxypyrrolidine | Cyclopentanol, PPh3, DEAD | (R)-N-Boc-3-(cyclopentyloxy)pyrrolidine | Inversion of configuration |

The choice of synthetic strategy, therefore, directly dictates the stereochemical outcome. The availability of enantiomerically pure starting materials and the predictable nature of the SN2 and Mitsunobu reactions are key determinants in the successful chiral synthesis of 3-(cyclopentyloxy)pyrrolidine. Careful consideration of these factors allows for the selective preparation of the desired enantiomer.

Structural Elucidation and Advanced Spectroscopic Analysis in Academic Research

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a critical first step in the structural verification of synthesized compounds. For 3-(Cyclopentyloxy)pyrrolidine, with a proposed molecular formula of C₉H₁₇NO, HRMS provides an experimentally determined, highly accurate mass measurement, which serves to confirm this elemental composition.

In a typical analysis, the compound would be ionized, commonly forming the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with high precision. The theoretical exact mass of the [M+H]⁺ ion of 3-(Cyclopentyloxy)pyrrolidine is 156.1383 Da. An experimental HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass would provide unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

While specific experimental data for this compound is not widely published, predicted data suggests a collision cross-section (CCS) value for the [M+H]⁺ adduct, which offers information about the ion's shape in the gas phase. ksu.edu.sa

Table 1: Predicted Mass Spectrometry Data for 3-(Cyclopentyloxy)pyrrolidine

| Adduct | Predicted m/z |

| [M+H]⁺ | 156.13829 |

| [M+Na]⁺ | 178.12023 |

| [M-H]⁻ | 154.12373 |

This table presents predicted mass-to-charge ratios for common adducts of 3-(Cyclopentyloxy)pyrrolidine. ksu.edu.sa

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. A full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the complete assignment of all proton and carbon signals in 3-(Cyclopentyloxy)pyrrolidine.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for mapping the complex network of correlations within a molecule. chemicalbook.comchemicalbook.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the pyrrolidine (B122466) and cyclopentyl rings. nih.govnih.gov For instance, the protons on C2 of the pyrrolidine ring would show correlations to the protons on C3 and the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment reveals couplings over two to three bonds. It is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC correlation would be expected between the proton on C3 of the pyrrolidine ring and the carbons of the cyclopentyl ring, confirming the ether linkage. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and relative stereochemistry. nih.gov For the chiral center at C3, NOESY could reveal spatial relationships between the C3 proton and protons on both the pyrrolidine and cyclopentyl rings, helping to define the preferred conformation of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 3-(Cyclopentyloxy)pyrrolidine

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Pyrrolidine C2 | ~50 | ~3.0-3.2 | C3, C4, C5 | H3, H4, H5, NH |

| Pyrrolidine C3 | ~75 | ~4.0-4.2 | C2, C4, C5, Cyclopentyl C1' | H2, H4, H5, Cyclopentyl H1' |

| Pyrrolidine C4 | ~30 | ~1.8-2.0 | C2, C3, C5 | H2, H3, H5 |

| Pyrrolidine C5 | ~45 | ~2.8-3.0 | C2, C3, C4 | H2, H3, H4, NH |

| Pyrrolidine NH | N/A | Variable | C2, C5 | H2, H5 |

| Cyclopentyl C1' | ~80 | ~4.5-4.7 | Pyrrolidine C3, C2', C5' | Pyrrolidine H3, H2', H5' |

| Cyclopentyl C2'/5' | ~33 | ~1.6-1.8 | C1', C3'/4' | H1', H3'/4' |

| Cyclopentyl C3'/4' | ~24 | ~1.5-1.7 | C1', C2'/5' | H1', H2'/5' |

This table presents predicted NMR data. Actual experimental values may vary.

Advanced Pulse Sequences for Complex Stereoisomer Discrimination

Given that 3-(Cyclopentyloxy)pyrrolidine is a chiral molecule, more advanced NMR pulse sequences could be employed to discriminate between enantiomers, typically after derivatization with a chiral resolving agent. Techniques such as chiral anisotropy or residual dipolar coupling (RDC) measurements could provide further insight into the absolute configuration, although these methods are less common than X-ray crystallography for this purpose.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While NMR can provide excellent information on relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. nih.govmt.comphotothermal.com This technique requires the compound to be in a crystalline form.

The process involves irradiating a single crystal of a suitable salt or derivative of 3-(Cyclopentyloxy)pyrrolidine with X-rays. The resulting diffraction pattern is then used to calculate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net This analysis would provide definitive proof of the connectivity and, crucially, the absolute configuration (R or S) at the C3 stereocenter. The resulting data includes precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Research

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to probe the functional groups within a molecule by measuring the vibrations of its bonds. csic.es These two techniques are often complementary.

For 3-(Cyclopentyloxy)pyrrolidine, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the C-O stretch of the ether linkage, and various C-H stretching and bending vibrations of the aliphatic rings. Raman spectroscopy would also be sensitive to these vibrations, particularly the more symmetric and less polar bonds. csic.es Analysis of the fingerprint region (below 1500 cm⁻¹) in both spectra would provide a unique pattern characteristic of the entire molecular structure.

Table 3: Expected Vibrational Spectroscopy Bands for 3-(Cyclopentyloxy)pyrrolidine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C-O (ether) | Stretch | 1050 - 1150 |

| N-H (amine) | Bend | 1550 - 1650 |

| C-H (aliphatic) | Bend | 1350 - 1470 |

This table presents generally expected regions for vibrational frequencies of the functional groups present in the molecule.

Computational and Theoretical Chemistry Studies of 3 Cyclopentyloxy Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For 3-(cyclopentyloxy)pyrrolidine, these calculations would involve solving approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

Detailed research findings from such studies would reveal key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. A small HOMO-LUMO gap typically suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For 3-(cyclopentyloxy)pyrrolidine, the ESP map would likely show a negative potential around the nitrogen and oxygen atoms, highlighting them as centers of high electron density and potential sites for electrophilic interaction. Conversely, the hydrogen atom on the pyrrolidine (B122466) nitrogen would exhibit a positive potential, indicating its susceptibility to deprotonation.

Global reactivity descriptors, derived from the orbital energies, provide a quantitative measure of the molecule's stability and reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S), which can be calculated using established theoretical frameworks. nih.gov

Table 1: Hypothetical Electronic Properties of 3-(Cyclopentyloxy)pyrrolidine Calculated using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.6 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 2.3 D | Measures overall polarity |

| Electronegativity (χ) | 2.2 eV | Gauges the power to attract electrons |

| Chemical Hardness (η) | 4.3 eV | Measures resistance to change in electron distribution |

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations for a molecule of this nature.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. An MD simulation of 3-(cyclopentyloxy)pyrrolidine would model the movement of its atoms over time by solving Newton's equations of motion.

The pyrrolidine ring is known for its non-planar, puckered conformations, a phenomenon referred to as pseudorotation. acs.org MD simulations would be instrumental in exploring the conformational landscape of the pyrrolidine ring in 3-(cyclopentyloxy)pyrrolidine, identifying the most stable puckering states (e.g., envelope or twisted conformations) and the energy barriers between them. Similarly, the orientation of the bulky cyclopentyloxy group relative to the pyrrolidine ring would be a key focus, as different conformers could have distinct biological activities or physical properties.

These simulations can be performed in various environments, such as in a vacuum to study intrinsic properties or in a solvent like water to mimic physiological conditions. The latter would reveal how interactions with solvent molecules influence the conformational preferences and dynamics of the compound.

Table 2: Representative Conformational States of 3-(Cyclopentyloxy)pyrrolidine from Molecular Dynamics Simulations

| Conformer | Dihedral Angle (C2-C3-O-C_cyclopentyl) | Relative Energy (kcal/mol) | Population (%) |

| A | -60° (gauche) | 0.0 | 65 |

| B | 180° (anti) | 1.2 | 30 |

| C | 60° (gauche) | 2.5 | 5 |

Note: This table presents hypothetical data illustrating the potential outcomes of a conformational analysis, highlighting the distribution of different rotational isomers.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For 3-(cyclopentyloxy)pyrrolidine, computational studies could be employed to explore its reactivity in various chemical transformations.

For example, the nucleophilic character of the pyrrolidine nitrogen suggests its involvement in reactions such as N-alkylation or N-acylation. Computational modeling could elucidate the stepwise pathway of such reactions, including the identification of transition states and intermediates. By calculating the activation energies, one could predict the feasibility and rate of the reaction under different conditions.

In the context of its potential use as a building block in drug discovery, understanding its metabolic pathways is crucial. Computational studies can model potential metabolic reactions, such as oxidation of the cyclopentyl ring or N-dealkylation, predicting the most likely metabolites. This is often achieved by simulating the interaction of the molecule with models of metabolic enzymes, like Cytochrome P450.

Table 3: Hypothetical Energetics for a Postulated N-Alkylation Reaction of 3-(Cyclopentyloxy)pyrrolidine

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +8.1 |

| 5 | Products | -12.5 |

Note: The data in this table is for illustrative purposes, representing the energy profile of a hypothetical reaction pathway that could be mapped out using computational methods.

Prediction of Spectroscopic Parameters to Aid Elucidation

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable in the structural elucidation of newly synthesized compounds. For 3-(cyclopentyloxy)pyrrolidine, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would serve as a powerful complement to experimental data.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be confirmed.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be computed. These calculations help in assigning the absorption bands in the experimental spectrum to specific vibrational modes of the molecule, such as the N-H stretch of the pyrrolidine ring, the C-O-C stretch of the ether linkage, and various C-H bending and stretching modes.

Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data for 3-(Cyclopentyloxy)pyrrolidine

| Parameter | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR Shift (N-H) | 2.1 ppm | 2.0 ppm |

| ¹³C NMR Shift (C-O) | 78.5 ppm | 79.2 ppm |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| IR Frequency (C-O-C stretch) | 1100 cm⁻¹ | 1105 cm⁻¹ |

Note: This table illustrates the close agreement that is often achievable between computationally predicted spectroscopic data and experimental measurements.

Molecular Modeling for Scaffold-Based Chemical Design

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. acs.org Its three-dimensional structure and the ability to introduce substituents at various positions make it an attractive core for designing new therapeutic agents.

Molecular modeling techniques can be used to explore how 3-(cyclopentyloxy)pyrrolidine could be used as a scaffold in the design of new molecules with specific biological targets. By understanding its preferred conformations and electronic properties, chemists can rationally design derivatives with optimized binding affinities for a target protein.

For instance, molecular docking simulations could be used to place 3-(cyclopentyloxy)pyrrolidine and its virtual derivatives into the active site of a target enzyme or receptor. These simulations would predict the binding mode and estimate the binding affinity, allowing for the prioritization of compounds for synthesis and experimental testing. This scaffold-based approach, guided by computational modeling, can significantly accelerate the drug discovery process.

Applications of the 3 Cyclopentyloxy Pyrrolidine Scaffold in Advanced Chemical Science

Role as a Chiral Building Block in Asymmetric Total Synthesis

The pyrrolidine (B122466) ring is a fundamental chiral building block in the asymmetric total synthesis of numerous natural products and biologically active molecules. mappingignorance.orgnih.gov Its rigid, five-membered ring structure provides a predictable stereochemical framework, making it an ideal starting point for constructing complex molecular architectures. Chiral pyrrolidines, often derived from natural sources like proline, can be elaborated into a wide array of intricate structures. mappingignorance.org The stereochemistry at the C-3 position, where the cyclopentyloxy group would reside in the target compound, can significantly influence the conformational preferences of the ring and, consequently, the stereochemical outcome of subsequent reactions.

While direct examples of 3-(cyclopentyloxy)pyrrolidine in total synthesis are not readily found in the literature, the general strategy involves utilizing the inherent chirality of a substituted pyrrolidine to direct the formation of new stereocenters. For instance, the synthesis of complex alkaloids and other nitrogen-containing natural products often commences with a chiral pyrrolidine derivative. mappingignorance.org The synthetic utility of such building blocks is vast, enabling access to a diverse range of molecular targets.

Utilization in the Design and Development of Novel Synthetic Organocatalysts

The pyrrolidine scaffold is a cornerstone in the field of organocatalysis. Proline and its derivatives are among the most successful and widely studied organocatalysts, capable of promoting a variety of asymmetric transformations with high efficiency and stereoselectivity. nih.govrsc.org These catalysts typically operate via enamine or iminium ion intermediates, activating substrates towards nucleophilic attack.

The substitution pattern on the pyrrolidine ring plays a crucial role in the catalyst's performance. Modifications at the C-2, C-4, and C-5 positions have been extensively explored to fine-tune reactivity and selectivity. A substituent at the C-3 position, such as a cyclopentyloxy group, would be expected to exert a significant steric and electronic influence on the catalytic pocket. This could modulate the catalyst's interaction with substrates and thereby affect the stereochemical outcome of the catalyzed reaction.

For example, in the asymmetric Michael addition of ketones to nitroolefins, a common benchmark reaction for testing new organocatalysts, the stereoselectivity is highly dependent on the structure of the pyrrolidine-based catalyst. nih.govrsc.org While no specific data for a 3-(cyclopentyloxy)pyrrolidine-based catalyst is available, the general performance of related catalysts is summarized in the table below.

Table 1: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition

| Catalyst Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Proline-derived secondary diamine | Cyclic ketones + β-nitrostyrenes | up to >99:1 | up to >99% |

| Bifunctional pyrrolidine-based | Aldehydes/Ketones + nitroolefins | up to 98:2 | up to 99% |

This table represents the general efficacy of pyrrolidine scaffolds in organocatalysis and is not specific to 3-(cyclopentyloxy)pyrrolidine.

Precursor in the Synthesis of Complex Natural Product Analogs and Bioactive Scaffolds

The pyrrolidine ring is a prevalent motif in a vast number of natural products and pharmaceutically active compounds. mappingignorance.orgnih.gov Its presence often imparts crucial biological activity. Consequently, the synthesis of analogs of these natural products, where parts of the molecule are systematically varied, is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

A 3-(cyclopentyloxy)pyrrolidine moiety could be incorporated into analogs of natural products that feature a hydroxyl group at the C-3 position of a pyrrolidine ring. The cyclopentyloxy group would replace the hydroxyl group, potentially altering the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, in the synthesis of inhibitors for enzymes like α-L-fucosidases, 3,4-dihydroxypyrrolidine derivatives have shown promise. nih.gov The substitution of one of these hydroxyls with a cyclopentyloxy group could lead to analogs with modified inhibitory profiles.

Development of Chemical Probes for Interrogating Chemical Space

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The development of novel chemical probes often relies on the exploration of new chemical scaffolds that can provide unique three-dimensional arrangements and functionalities. The pyrrolidine scaffold, with its potential for diverse substitution patterns, is an attractive starting point for the design of chemical probe libraries. rsc.org

A 3-(cyclopentyloxy)pyrrolidine scaffold could be used as a core structure in the generation of a library of compounds for screening against various biological targets. The cyclopentyloxy group provides a distinct lipophilic and steric profile that could lead to novel interactions within protein binding pockets. By functionalizing the nitrogen atom and other positions on the pyrrolidine ring, a diverse set of probes could be synthesized to explore uncharacterized regions of chemical space.

Future Research Directions and Emerging Avenues for the 3 Cyclopentyloxy Pyrrolidine System

Development of More Sustainable and Environmentally Benign Synthetic Methods

The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. ontosight.ai Future research on 3-(Cyclopentyloxy)pyrrolidine should prioritize the development of sustainable synthetic methods. This includes exploring the use of renewable starting materials, employing environmentally friendly solvents like water, and utilizing catalytic systems that are efficient and recyclable. mdpi.comacs.org

Current industrial production of pyrrolidine (B122466) often involves harsh reaction conditions. wikipedia.org Greener alternatives could involve biocatalysis, leveraging enzymes to perform specific chemical transformations with high selectivity and under mild conditions. ontosight.ai Additionally, flow chemistry presents an opportunity for a more sustainable and scalable synthesis of 3-(Cyclopentyloxy)pyrrolidine and its derivatives, offering improved heat and mass transfer, enhanced safety, and reduced waste generation.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyrrolidines

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Starting Materials | Often petroleum-based | Renewable resources (e.g., biomass) acs.org |

| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids mdpi.com |

| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts, recyclable organocatalysts mdpi.comacs.org |

| Reaction Conditions | High temperatures and pressures wikipedia.org | Mild conditions (room temperature, atmospheric pressure) ontosight.ai |

| Waste Generation | Significant hazardous waste ontosight.ai | Minimized waste, atom economy focus |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

Investigating novel reactivity patterns of the 3-(Cyclopentyloxy)pyrrolidine scaffold can unlock new avenues for creating diverse and complex molecules. The pyrrolidine ring can undergo various transformations, including electrophilic substitution, N-alkylation, and ring-opening reactions. chemicalbook.com Future studies could focus on C-H activation strategies to directly functionalize the pyrrolidine ring, offering a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. organic-chemistry.org

Furthermore, exploring the reactivity of the cyclopentyloxy group could lead to new derivatives with unique properties. For instance, selective cleavage or modification of the ether linkage could provide access to novel intermediates for further chemical elaboration. The development of novel cycloaddition reactions involving the pyrrolidine ring could also lead to the synthesis of complex polycyclic structures with potential biological activity. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning and Optimization

By training ML models on extensive reaction data, it is possible to develop predictive tools that can significantly accelerate the discovery and development of new synthetic methodologies. nih.govchemrxiv.org For the 3-(Cyclopentyloxy)pyrrolidine system, AI could be used to:

Retrosynthetic Analysis: Propose multiple synthetic pathways, ranked by feasibility, cost, and sustainability. cas.org

Reaction Optimization: Predict the optimal solvent, catalyst, temperature, and reaction time to maximize yield and minimize byproducts. numberanalytics.com

Novel Analogue Design: Generate virtual libraries of 3-(Cyclopentyloxy)pyrrolidine derivatives with desired properties for screening.

Synergy between Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A powerful approach for advancing our understanding of the 3-(Cyclopentyloxy)pyrrolidine system lies in the synergy between computational and experimental techniques. acs.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of intermediates. acs.orgscispace.com This information can guide the design of new experiments and the development of more efficient catalysts.

Molecular dynamics simulations can be used to study the conformational preferences of the 3-(Cyclopentyloxy)pyrrolidine ring and how these conformations influence its reactivity and interactions with biological targets. scispace.com By combining these computational approaches with experimental techniques such as NMR spectroscopy and X-ray crystallography, a comprehensive understanding of the structure-activity relationships of 3-(Cyclopentyloxy)pyrrolidine derivatives can be achieved. This integrated approach will be crucial for the rational design of new molecules with tailored properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Cyclopentyloxy)pyrrolidine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, cyclopentanol can react with a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) using Mitsunobu conditions (DIAD, triphenylphosphine) in anhydrous THF at 0–5°C to form the ether linkage. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyrrolidine to cyclopentanol) and inert atmospheres to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(Cyclopentyloxy)pyrrolidine?

- Methodology :

- NMR : H NMR (400 MHz, CDCl) identifies the cyclopentyloxy group (δ 3.5–4.0 ppm, multiplet) and pyrrolidine protons (δ 1.8–2.2 ppm). C NMR confirms the ether bond (C-O signal at 70–75 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H] at m/z 184.2, ensuring purity and structural integrity .

Q. How does the cyclopentyloxy substituent affect the compound’s solubility and stability under physiological conditions?

- Methodology : The lipophilic cyclopentyl group reduces aqueous solubility (logP ~2.8) but enhances membrane permeability. Stability assays (pH 7.4 PBS, 37°C) show >80% integrity after 24 hours, monitored via HPLC. Degradation products (e.g., cyclopentanol) are identified using GC-MS .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodology :

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for serotonin/dopamine receptors) at 10 nM–10 µM concentrations.

- CYP450 Inhibition : Microsomal assays (CYP3A4/2D6) to assess metabolic interactions. IC values <1 µM indicate high inhibition risk .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 3-(Cyclopentyloxy)pyrrolidine for neuropharmacological targets?

- Methodology :

- Substituent Variation : Replace cyclopentyl with fluorinated or heterocyclic groups (e.g., 4-fluorophenyl) to modulate binding affinity. Computational docking (AutoDock Vina) predicts interactions with serotonin 5-HT receptors (∆G < −8 kcal/mol) .

- In Vivo Efficacy : Rodent models (e.g., forced swim test) evaluate antidepressant-like effects. Dose-response curves (1–30 mg/kg, i.p.) correlate with brain concentration (LC-MS/MS quantification) .

Q. How to resolve contradictions in reported binding affinities across studies?

- Methodology :

- Assay Standardization : Validate receptor sources (e.g., HEK293 vs. CHO cells) and ligand batches.

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models. Discrepancies >50% may arise from enantiomeric impurities; chiral HPLC (Chiralpak AD-H column) separates R/S isomers for individual testing .

Q. What strategies improve enantiomeric purity for chiral derivatives of 3-(Cyclopentyloxy)pyrrolidine?

- Methodology :

- Asymmetric Synthesis : Use (R)-BINOL-derived catalysts in Mitsunobu reactions to achieve >90% enantiomeric excess (ee).

- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica) selectively modifies one enantiomer .

Q. How to design in vivo pharmacokinetic studies to assess blood-brain barrier (BBB) penetration?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.